molecular formula C18H19N3O B2891876 2-(4-Morpholinophenyl)isoindolin-1-imine CAS No. 2126162-69-2

2-(4-Morpholinophenyl)isoindolin-1-imine

Cat. No. B2891876
CAS RN: 2126162-69-2
M. Wt: 293.37
InChI Key: SMYTXVDKGRSUBO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “2-(4-Morpholinophenyl)isoindolin-1-imine” is 1S/C18H19N3O/c19-18-17-4-2-1-3-14(17)13-21(18)16-7-5-15(6-8-16)20-9-11-22-12-10-20/h1-8,19H,9-13H2 .

Scientific Research Applications

Pharmaceutical Synthesis

This compound is a valuable precursor in the synthesis of pharmaceuticals due to its structural complexity and reactivity. It serves as a building block for creating novel therapeutic agents, particularly in the development of heterocyclic compounds with potential biological activities . The isoindoline nucleus is a common motif in many bioactive molecules, and its derivatives are explored for their therapeutic properties, including antiproliferative and neuroprotective effects .

Herbicide Development

In the agricultural sector, researchers are investigating the use of 2-(4-Morpholinophenyl)isoindolin-1-imine derivatives as herbicides. Its reactivity allows for the synthesis of compounds that can interfere with the growth of unwanted plants without harming crops. This is part of an ongoing effort to develop more environmentally friendly and selective agrochemicals .

Colorant and Dye Industry

The compound’s ability to undergo various chemical transformations makes it a candidate for creating new colorants and dyes. Its molecular structure can be tweaked to produce a range of colors, which are used in textiles, inks, and coatings. The pursuit of novel dyes with improved stability and brightness is a key area of research .

Polymer Additives

2-(4-Morpholinophenyl)isoindolin-1-imine: is being studied for its potential as a polymer additive. Its incorporation into polymers could result in materials with enhanced properties, such as increased thermal stability, mechanical strength, or novel electrical characteristics. This has implications for the production of advanced materials for various industrial applications .

Organic Synthesis

The compound plays a role in organic synthesis, particularly in the construction of complex molecular architectures. It is used in multi-component reactions, serving as a versatile intermediate that can lead to a wide array of target molecules. Its use in catalyst-free synthesis underlines the push for more sustainable and cost-effective chemical processes .

Photochromic Materials

Research into photochromic materials, which change color upon exposure to light, has considered 2-(4-Morpholinophenyl)isoindolin-1-imine derivatives as potential candidates. These materials have applications in smart windows, optical data storage, and UV sensors. The compound’s structure allows for the fine-tuning of photoresponsive behavior .

properties

IUPAC Name

2-(4-morpholin-4-ylphenyl)-3H-isoindol-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c19-18-17-4-2-1-3-14(17)13-21(18)16-7-5-15(6-8-16)20-9-11-22-12-10-20/h1-8,19H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYTXVDKGRSUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N3CC4=CC=CC=C4C3=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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